Cas no 939759-19-0 (9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine)

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chlorinated benzoazepine derivative with a partially saturated seven-membered ring structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid yet flexible core allows for diverse functionalization, making it useful in medicinal chemistry for targeting central nervous system (CNS) receptors. The chloro substituent enhances reactivity, facilitating further derivatization. The compound’s stability under standard conditions and compatibility with common synthetic methodologies contribute to its utility in research and industrial applications. Its structural features are advantageous for exploring novel bioactive compounds, particularly in neuropharmacology.
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine structure
939759-19-0 structure
Product Name:9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS No:939759-19-0
MF:C10H12ClN
MW:181.661981582642
CID:1091267
PubChem ID:16244479
Update Time:2025-06-30

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Chemical and Physical Properties

Names and Identifiers

    • 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
    • 9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
    • DTXSID701256330
    • 939759-19-0
    • Inchi: 1S/C10H12ClN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
    • InChI Key: WOAGHSOIENSQDJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NCCCC2

Computed Properties

  • Exact Mass: 181.0658271g/mol
  • Monoisotopic Mass: 181.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12Ų

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM158921-1g
9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95%
1g
$405 2021-06-08
Alichem
A019095838-1g
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95%
1g
$1688.40 2023-08-31
Alichem
A019095838-5g
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95%
5g
$4924.50 2023-08-31
Chemenu
CM158921-1g
9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95%
1g
$525 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1804626-1g
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95%
1g
¥7046.00 2024-04-24
Crysdot LLC
CD11008390-1g
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
939759-19-0 95+%
1g
$429 2024-07-19

Additional information on 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Introduction to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 939759-19-0)

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, identified by the chemical identifier CAS No. 939759-19-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class, though it exhibits distinct structural and pharmacological properties due to the presence of a chlorine substituent and a tetrahydroisoquinoline core. The molecular structure of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine consists of a fused benzene ring and an azepine ring, with the chlorine atom positioned at the 9th carbon atom, which plays a crucial role in modulating its biological activity.

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves multi-step organic reactions that typically begin with the formation of the tetrahydroisoquinoline scaffold. Key steps include cyclization reactions to establish the benzo[b]azepine core and subsequent chlorination to introduce the chlorine atom at the 9-position. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methodologies often incorporate catalytic processes and purification techniques such as column chromatography or recrystallization to achieve high enantiomeric purity if necessary.

Recent research has highlighted the potential of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a lead compound in the development of novel therapeutic agents. Its structural motif is reminiscent of established pharmacophores found in drugs used to treat neurological and psychiatric disorders. The chlorine substituent enhances lipophilicity and binding affinity to target proteins, making it an attractive candidate for further pharmacological exploration. Studies have demonstrated its interaction with various neurotransmitter receptors, particularly those involved in modulating anxiety and cognition.

In preclinical studies, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has shown promise in models of anxiety and depression. Its mechanism of action appears to involve partial agonism at certain serotonin receptors (e.g., 5-HT1A) and potential modulation of GABAergic systems. Unlike classical benzodiazepines, it exhibits a more selective profile with reduced sedative side effects at therapeutic doses. This makes it an appealing alternative for patients who experience adverse effects from conventional treatments.

The impact of the chlorine atom on the pharmacokinetic properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is another area of active investigation. Computational modeling has been employed to predict metabolic pathways and binding interactions with cytochrome P450 enzymes (CYP450), which are critical in drug metabolism. These studies suggest that the compound may have a favorable pharmacokinetic profile with moderate bioavailability and a reasonable half-life.

Advances in biotechnology have enabled high-throughput screening (HTS) approaches to identify derivatives of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine with enhanced efficacy or reduced toxicity. By modifying substituents or exploring different scaffolds based on this core structure, researchers aim to optimize pharmacological properties for clinical applications. Such derivatives could offer improved therapeutic outcomes while minimizing side effects associated with existing treatments.

The role of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in drug discovery extends beyond central nervous system (CNS) applications. Emerging evidence suggests potential utility in treating neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease due to its ability to interact with amyloid-beta plaques or modulate dopaminergic pathways. While further research is needed to validate these hypotheses clinically,

the versatility of this compound underscores its significance as a scaffold for medicinal chemistry innovation. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials that can ultimately benefit patients suffering from various disorders.

The regulatory landscape for compounds like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is continually evolving to balance innovation with safety considerations. Regulatory agencies require comprehensive data on toxicity profiles before approving new drugs for clinical use; therefore

robust toxicological studies are integral to advancing this compound through development pipelines. Modern toxicology employs in vitro assays using human cell lines alongside traditional animal models

to assess potential risks comprehensively.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd